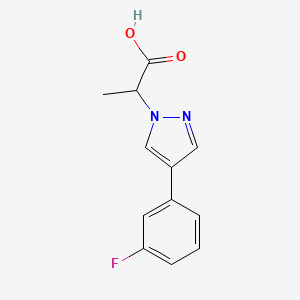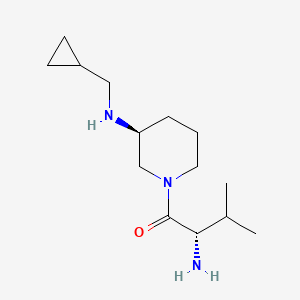
N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the triazole ring, which imparts unique chemical and physical properties. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted triazole compounds with different functional groups.
科学的研究の応用
N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antifungal, antibacterial, and anticancer properties.
Biological Studies: It is used as a tool compound in biological assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, inhibiting its activity or modulating its function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: A precursor in the synthesis of the target compound, known for its antifungal properties.
Ethane-1,2-diamine: A simple diamine used in various chemical syntheses and as a chelating agent.
Triazole Derivatives: A broad class of compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine is unique due to the presence of both a trifluoromethyl group and an ethane-1,2-diamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C6H10F3N5 |
|---|---|
分子量 |
209.17 g/mol |
IUPAC名 |
N'-[2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H10F3N5/c1-14-5(11-3-2-10)12-4(13-14)6(7,8)9/h2-3,10H2,1H3,(H,11,12,13) |
InChIキー |
LBNCUYOWIFJMJG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC(=N1)C(F)(F)F)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile](/img/structure/B11787043.png)

![2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11787054.png)

![2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11787085.png)



![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile](/img/structure/B11787117.png)





